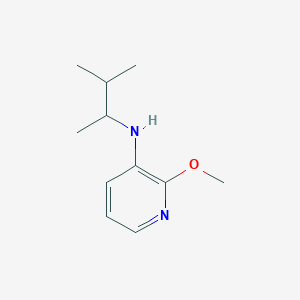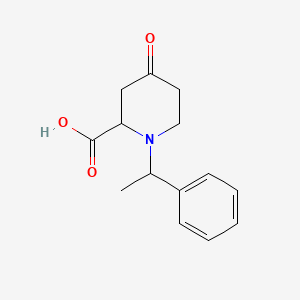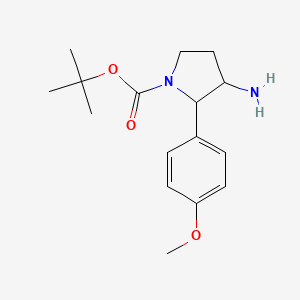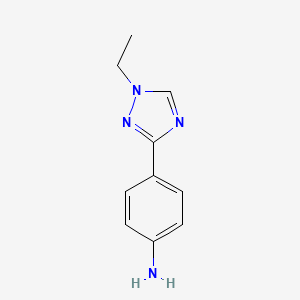
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure contributes to its ability to form hydrogen bonds, enhancing its pharmacokinetic and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-3-amine with aniline derivatives. One common method includes the use of organic solvents and catalysts to facilitate the reaction. For example, the reaction can be carried out in the presence of a palladium catalyst under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various aniline derivatives, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the triazole ring.
Applications De Recherche Scientifique
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of carbonic anhydrase-II inhibition.
Industrial Applications: It is used in the synthesis of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the aromatase enzyme, which is crucial for estrogen biosynthesis in cancer cells . The triazole ring allows the compound to form hydrogen bonds with the enzyme’s active site, leading to its inhibition and subsequent reduction in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern on the triazole ring, which imparts distinct pharmacological properties. Compared to other triazole derivatives, it has shown promising results in enzyme inhibition and anticancer activity, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4-(1-ethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-12-10(13-14)8-3-5-9(11)6-4-8/h3-7H,2,11H2,1H3 |
Clé InChI |
OVCQVWFSHFIBIE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC(=N1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
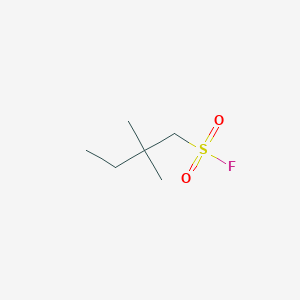

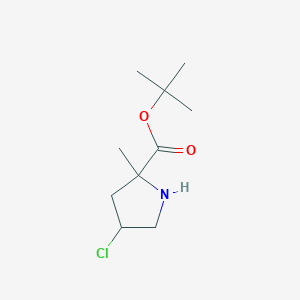
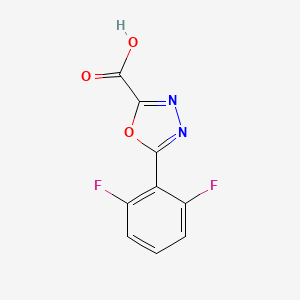
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)

